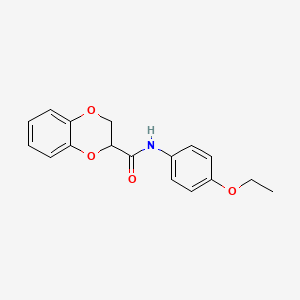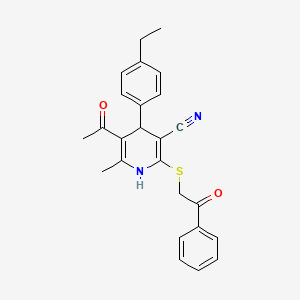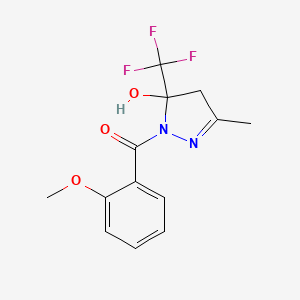
N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.11575802 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is structurally similar to Phenacetin , a pain-relieving and fever-reducing drug. The primary targets of Phenacetin are the sensory tracts of the spinal cord . It’s reasonable to hypothesize that this compound may have similar targets.
Mode of Action
Phenacetin’s analgesic effects are due to its actions on the sensory tracts of the spinal cord . In addition, Phenacetin has a depressant action on the heart, where it acts as a negative inotrope . It’s also an antipyretic, acting on the brain to decrease the temperature set point . Given the structural similarity, this compound might exhibit similar interactions with its targets.
Biochemical Pathways
In vivo, Phenacetin usually undergoes a reaction where its ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . A minority of the time, the acetyl group is removed from the amine, producing carcinogenic p-phenetidine . The biochemical pathways affected by this compound could be similar, affecting both pain perception and temperature regulation.
Pharmacokinetics
Phenacetin, a structurally similar compound, is known to be metabolized in the body to produce paracetamol, a clinically relevant analgesic . This suggests that this compound might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is likely to be similar to that of Phenacetin, given their structural similarity. Phenacetin acts as an analgesic and antipyretic, reducing pain and fever respectively . It’s important to note that phenacetin has been withdrawn from medicinal use due to its potential to cause harm .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-20-13-9-7-12(8-10-13)18-17(19)16-11-21-14-5-3-4-6-15(14)22-16/h3-10,16H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDNANTXTGMFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-nitrophenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B4885441.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![5-{[(ADAMANTAN-1-YL)AMINO]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4885454.png)

![1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885471.png)

![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B4885488.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(pyrimidin-4-ylmethylamino)pyridine-3-carboxamide](/img/structure/B4885496.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-methyl-3-furamide](/img/structure/B4885504.png)
![4-[(2-chloropyridin-3-yl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide](/img/structure/B4885516.png)

![N-[2-(2,5-dimethylphenoxy)ethyl]butan-1-amine](/img/structure/B4885525.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B4885530.png)
